Oxacyclotridecan-2-one

Übersicht

Beschreibung

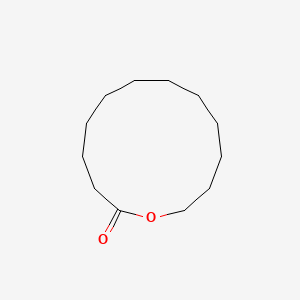

Oxacyclotridecan-2-one, also known as dodecanolactone, is a macrocyclic lactone with the molecular formula C₁₂H₂₂O₂ and a molecular weight of 198.30 g/mol . This compound is characterized by a twelve-membered ring structure containing an oxygen atom, which imparts unique chemical and physical properties. It is primarily used in organic synthesis and material chemistry due to its ring strain and conformational rigidity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Oxacyclotridecan-2-one is typically synthesized through the Baeyer-Villiger oxidation of cyclododecanone . This reaction involves the oxidation of a ketone to an ester or lactone using peracids such as peracetic acid or m-chloroperbenzoic acid. The reaction conditions generally include:

Reactants: Cyclododecanone and a peracid (e.g., peracetic acid)

Solvent: Dichloromethane or chloroform

Temperature: Room temperature to slightly elevated temperatures (20-40°C)

Reaction Time: Several hours to overnight

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and selectivity. The product is typically purified through distillation or recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions: Oxacyclotridecan-2-one undergoes various chemical reactions, including:

Oxidation: The lactone ring can be oxidized to form dicarboxylic acids.

Reduction: Reduction of the lactone ring can yield the corresponding diol.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Substitution: Grignard reagents or organolithium compounds in dry ether or tetrahydrofuran.

Major Products:

Oxidation: Dodecanedioic acid

Reduction: 1,12-Dodecanediol

Substitution: Various substituted lactones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Oxacyclotridecan-2-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of oxacyclotridecan-2-one involves its ability to form stable complexes with various molecules. The lactone ring can undergo ring-opening polymerization, which is catalyzed by guanidine-based catalysts. This process involves the formation of hydrogen bonds or covalent bonds with the catalyst, leading to the polymerization of the lactone . The molecular targets and pathways involved in its biological activity are primarily related to its role as a host molecule in molecular recognition processes .

Vergleich Mit ähnlichen Verbindungen

Cyclododecanone: The precursor to oxacyclotridecan-2-one, used in similar synthetic applications.

Dodecanedioic acid: An oxidation product of this compound, used in polymer synthesis.

1,12-Dodecanediol: A reduction product of this compound, used in the production of polyesters and polyurethanes.

Uniqueness: this compound is unique due to its macrocyclic structure, which imparts significant ring strain and conformational rigidity. This makes it an excellent candidate for the synthesis of complex macrocyclic compounds and supramolecular structures. Its ability to act as a host molecule in host-guest chemistry further distinguishes it from other similar compounds .

Biologische Aktivität

Oxacyclotridecan-2-one, also known as lauryl lactone, is a cyclic lactone compound with notable biological activities. It has been studied for its potential applications in various fields, particularly in pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

This compound is classified as a cyclic lactone, which is a type of ester formed from the reaction of an alcohol and a carboxylic acid. Its chemical structure contributes to its unique biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Salmonella, and its potential use as an anthelmintic agent, particularly against nematodes . The compound's ability to disrupt microbial cell membranes is believed to be a contributing factor to its antibacterial properties.

Anti-inflammatory Effects

This compound has also been associated with anti-inflammatory effects. In vitro studies have shown that it can stabilize human red blood cell membranes, which suggests a protective effect against hemolysis in hypotonic solutions . This property may be beneficial in developing treatments for inflammatory conditions.

Binding Affinity Studies

Molecular docking studies have demonstrated that this compound has a promising binding affinity for the Cyclooxygenase-II (COX-II) enzyme, with a binding score of -9.1 kcal/mol . This suggests that it may inhibit COX-II activity, which is crucial in the inflammatory response, thereby reinforcing its potential anti-inflammatory applications.

The biological activity of this compound can be attributed to several mechanisms:

- Enzymatic Interactions : The compound interacts with various enzymes involved in metabolic pathways, potentially leading to altered biochemical processes.

- Cell Membrane Disruption : Its ability to integrate into and disrupt microbial membranes contributes to its antimicrobial properties.

- Inflammatory Pathway Modulation : By inhibiting COX-II, this compound may reduce the production of pro-inflammatory mediators.

Study on Antimicrobial Efficacy

A significant study conducted by Gibbons et al. (1989) demonstrated the anthelmintic properties of cyclic lactones like this compound. The research focused on its efficacy against nematodes and provided insights into its mechanism of action at the cellular level .

In Vivo and In Vitro Analyses

Recent studies have explored the analgesic and anti-inflammatory properties of extracts containing this compound. These studies utilized various methodologies including in vivo acetic acid-induced writhing tests and in vitro membrane stabilization assays to evaluate efficacy .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other cyclic lactones:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Binding Affinity (COX-II) |

|---|---|---|---|

| This compound | Significant | Moderate | -9.1 kcal/mol |

| Cyclododecanone | Moderate | Low | -8.5 kcal/mol |

| Cyclohexanone | Low | Moderate | -7.8 kcal/mol |

Eigenschaften

IUPAC Name |

oxacyclotridecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c13-12-10-8-6-4-2-1-3-5-7-9-11-14-12/h1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGSJTVMODPFBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC(=O)OCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36486-89-2 | |

| Record name | Oxacyclotridecan-2-one, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36486-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70241569 | |

| Record name | Oxacyclotridecan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947-05-7 | |

| Record name | Dodecalactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxacyclotridecan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000947057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxacyclotridecan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxacyclotridecan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of Oxacyclotridecan-2-one discussed in the research?

A1: The research highlights this compound as an attractant for the Emerald Ash Borer (Agrilus planipennis Fairmaire), a significant pest for ash trees []. It is used in traps and potentially in "attract and kill" methods for pest control.

Q2: How is this compound delivered for its pest control application?

A2: Researchers have developed sustained-release microspheres containing this compound []. These microspheres, made using a solvent evaporation method with polylactic acid (PLA), gelatin, and Polyvinyl alcohol (PVA), allow for controlled release of the attractant over time, enhancing its effectiveness in the field.

Q3: Beyond pest control, are there other applications where this compound is studied?

A3: Yes, this compound is also investigated for its flavor and aroma properties. Studies have analyzed its presence in dried jujube extracts used for enhancing the flavor of cigarettes [].

Q4: Has the interaction of this compound with water been investigated?

A4: Yes, researchers have used high-resolution gas-phase microwave spectroscopy to investigate how this compound interacts with water molecules []. This type of study provides insights into structural changes and intermolecular interactions that occur upon solvation, which is important for understanding its behavior in different environments.

Q5: Are there safety assessments available for this compound?

A5: Yes, the Research Institute for Fragrance Materials (RIFM) has conducted safety assessments for this compound [, ]. These assessments evaluate potential risks associated with its use, particularly in the context of fragrances.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.